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molecular formula C8H6ClF3N2O2 B1586305 Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 720-01-4

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B1586305
M. Wt: 254.59 g/mol
InChI Key: DSULCDCBENGHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852028

Procedure details

A solution of ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate (0.20 g, 0.79 mmol), hydrazine (0.18 g, 6.0 mmol) and THF was stirred for 1 h at room temperature. The solution was filtered and dried to give the title compound in a 96% yield; 1HNMR (CDCl3) δ 9.26 (s, 1H), 8.90 (s, 1H), 4.40 (q, 2H), 4.24 (bs, 2H), 1.41 (t, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]([F:16])([F:15])[F:14])[N:3]=1.[NH2:17][NH2:18]>C1COCC1>[NH:17]([C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]([F:16])([F:15])[F:14])[N:3]=1)[NH2:18]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)C(F)(F)F
Name
Quantity
0.18 g
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=NC=C1C(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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